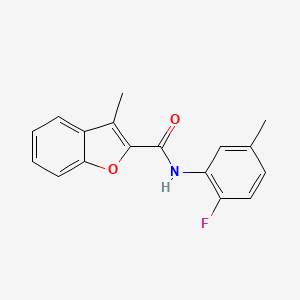![molecular formula C18H20BrClN2OS B4267478 (4-BROMO-5-PROPYL-2-THIENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4267478.png)
(4-BROMO-5-PROPYL-2-THIENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE
描述
(4-BROMO-5-PROPYL-2-THIENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 4-bromo-5-propyl-2-thienylcarbonyl group
准备方法
The synthesis of (4-BROMO-5-PROPYL-2-THIENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions and reagents used can vary, but the general process involves the following steps:
- Preparation of the boronic acid derivative of the 4-bromo-5-propyl-2-thienyl group.
- Coupling of this derivative with the 3-chlorophenylpiperazine under Suzuki–Miyaura conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
(4-BROMO-5-PROPYL-2-THIENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties may make it useful in the study of enzyme interactions or receptor binding.
Medicine: It could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism by which (4-BROMO-5-PROPYL-2-THIENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar compounds to (4-BROMO-5-PROPYL-2-THIENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE include other piperazine derivatives with different substituents. These compounds can be compared based on their structural features, reactivity, and potential applications. For instance:
1-(3-chlorophenyl)piperazine: Lacks the thienylcarbonyl group, which may affect its reactivity and biological activity.
1-[(4-bromo-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine: Similar structure but without the propyl group, which could influence its physical and chemical properties.
属性
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2OS/c1-2-4-16-15(19)12-17(24-16)18(23)22-9-7-21(8-10-22)14-6-3-5-13(20)11-14/h3,5-6,11-12H,2,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAHFMDCRGMJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide](/img/structure/B4267397.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4267406.png)


![5-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B4267436.png)
![3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol](/img/structure/B4267447.png)




![6-bromo-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B4267499.png)
![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4267503.png)
![BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-4-FLUORO-N-(TRICYCLO[3.3.1.13,7]DEC-1-YLMETHYL)-](/img/structure/B4267506.png)

